2,4-Bis(3-tert-butylphenyl)-6-chloro-1,3,5-triazine
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Overview
Description
2,4-Bis(3-tert-butylphenyl)-6-chloro-1,3,5-triazine is a chemical compound known for its unique structure and properties. It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. The presence of tert-butyl groups and a chlorine atom in its structure imparts specific chemical characteristics that make it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(3-tert-butylphenyl)-6-chloro-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with 3-tert-butylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution of chlorine atoms with tert-butylphenyl groups. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified through techniques like recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(3-tert-butylphenyl)-6-chloro-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form corresponding amines and triazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions with water are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a triazine derivative with an amine group replacing the chlorine atom.
Scientific Research Applications
2,4-Bis(3-tert-butylphenyl)-6-chloro-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals, polymers, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Bis(3-tert-butylphenyl)-6-chloro-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A related triazine compound with three chlorine atoms.
2,4-Bis(3-tert-butylphenyl)-1,3,5-triazine: Similar structure but without the chlorine atom.
2,4-Dichloro-6-(3-tert-butylphenyl)-1,3,5-triazine: Another related compound with two chlorine atoms and one tert-butylphenyl group.
Uniqueness
2,4-Bis(3-tert-butylphenyl)-6-chloro-1,3,5-triazine is unique due to the presence of both tert-butylphenyl groups and a chlorine atom, which imparts specific chemical properties and reactivity. This makes it valuable in applications where these characteristics are desired, such as in the synthesis of specialized materials or in biological research.
Properties
Molecular Formula |
C23H26ClN3 |
---|---|
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2,4-bis(3-tert-butylphenyl)-6-chloro-1,3,5-triazine |
InChI |
InChI=1S/C23H26ClN3/c1-22(2,3)17-11-7-9-15(13-17)19-25-20(27-21(24)26-19)16-10-8-12-18(14-16)23(4,5)6/h7-14H,1-6H3 |
InChI Key |
YBEPPUPPFCROQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2=NC(=NC(=N2)Cl)C3=CC(=CC=C3)C(C)(C)C |
Origin of Product |
United States |
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